molecular formula C14H18N2O2 B2960008 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol CAS No. 885951-32-6

4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol

Cat. No.: B2960008
CAS No.: 885951-32-6
M. Wt: 246.31
InChI Key: WWAUZVWCKFWJIE-UHFFFAOYSA-N
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Description

4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a 3-methoxypropylamino group and a hydroxyl group at the 2-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields .

Scientific Research Applications

4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol has a wide range of scientific research applications:

Future Directions

Quinoline and its derivatives have become essential compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols, exploring their biological and pharmaceutical activities, and investigating their environmental impact .

Mechanism of Action

    Target of Action

    The compound belongs to the class of 2-quinolones . Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

    Pharmacokinetics

    Its molecular weight (2463 g/mol ) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally do.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 3-methoxypropylamine.

    Nucleophilic Substitution: The 2-chloroquinoline undergoes nucleophilic substitution with 3-methoxypropylamine to form the intermediate 2-(3-methoxypropylamino)quinoline.

    Hydroxylation: The intermediate is then subjected to hydroxylation at the 2-position to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the 4-position.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

    3-Aminoquinoline: A compound with an amino group at the 3-position.

Uniqueness

4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol is unique due to the presence of both the 3-methoxypropylamino group and the hydroxyl group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(3-methoxypropylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-8-4-7-15-10-11-9-14(17)16-13-6-3-2-5-12(11)13/h2-3,5-6,9,15H,4,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAUZVWCKFWJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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